molecular formula C9H14O B15351303 1-(6-Methylcyclohexen-1-yl)ethanone

1-(6-Methylcyclohexen-1-yl)ethanone

Cat. No.: B15351303
M. Wt: 138.21 g/mol
InChI Key: IOSIUOQFBVPZPC-UHFFFAOYSA-N
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Description

1-(6-Methylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of cyclohexene, featuring a methyl group at the 6th position of the cyclohexene ring and an ethanone (ketone) group attached to the 1st position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methylcyclohexen-1-yl)ethanone can be synthesized through several methods, including:

  • Hydroformylation of 1-methylcyclohexene: This involves the addition of carbon monoxide and hydrogen to 1-methylcyclohexene in the presence of a rhodium-based catalyst.

  • Oxidation of 1-methylcyclohexene: The compound can be obtained by oxidizing 1-methylcyclohexene using oxidizing agents such as chromyl chloride or potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

1-(6-Methylcyclohexen-1-yl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Various nucleophiles and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 1-(6-Methylcyclohexen-1-yl)ethanoic acid.

  • Reduction: 1-(6-Methylcyclohexen-1-yl)ethanol or 1-(6-Methylcyclohexen-1-yl)ethanal.

  • Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-(6-Methylcyclohexen-1-yl)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(6-Methylcyclohexen-1-yl)ethanone exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

  • 1-Methylcyclohexene

  • 1,2-Dimethylcyclohexene

  • 1-Ethylcyclohexene

  • 1-Propylcyclohexene

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(6-methylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h6-7H,3-5H2,1-2H3

InChI Key

IOSIUOQFBVPZPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1C(=O)C

Origin of Product

United States

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